molecular formula C13H9N3OS2 B2607938 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole CAS No. 300572-38-7

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole

Cat. No.: B2607938
CAS No.: 300572-38-7
M. Wt: 287.36
InChI Key: YZVOIXPRROXYKO-UHFFFAOYSA-N
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Description

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining imidazo[2,1-b]thiazole and benzo[d]oxazole moieties, which contribute to its diverse chemical reactivity and biological activities.

Mechanism of Action

Target of Action

The primary target of the compound 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

This compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase by this compound affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mtb . By disrupting the function of Pantothenate synthetase, the compound prevents the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency impairs various metabolic processes, ultimately inhibiting the growth of Mtb .

Safety and Hazards

While the specific safety and hazards of “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” are not mentioned in the sources, similar compounds such as “(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” are classified as Acute Tox. 3 Oral - Eye Irrit. 2 and are considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

The synthesis of nitrogen-containing fused heterocyclic small molecules like “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of these molecules owing to their pharmaceutical activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone, followed by cyclization and subsequent functionalization to introduce the benzo[d]oxazole moiety . The reaction conditions often include the use of catalysts such as iron or microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex heterocyclic compounds. These methods often utilize automated reactors and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Properties

IUPAC Name

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVOIXPRROXYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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